

Validating the Structure of 1-Ethylpiperazine: A Comparative NMR Analysis

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Compound of Interest

Compound Name: **1-Ethylpiperazine**

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For researchers, scientists, and professionals in drug development, the precise structural confirmation of chemical compounds is paramount. This guide provides a comprehensive validation of the structure of **1-Ethylpiperazine** using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed comparison with related piperazine derivatives, supported by experimental data and protocols.

Structural Elucidation through NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, integrations, and coupling patterns in ¹H NMR, and the chemical shifts in ¹³C NMR, it is possible to deduce the connectivity of atoms and thus confirm the compound's structure.

In the case of **1-Ethylpiperazine**, we expect to see signals corresponding to the ethyl group (a triplet and a quartet) and the piperazine ring protons. The ¹³C NMR spectrum should show distinct signals for the different carbon environments within the molecule.

Comparative Analysis of NMR Data

To provide a robust validation, the NMR data for **1-Ethylpiperazine** is compared with that of two structural analogs: 1-Methylpiperazine and 1,4-Dimethylpiperazine. This comparison helps in assigning the signals accurately and understanding the influence of the N-substituent on the chemical shifts of the piperazine ring protons and carbons.

Table 1: ^1H NMR Data Comparison

Compound	Functional Group	Chemical Shift (ppm)	Multiplicity	Integration
1-Ethylpiperazine	-CH ₂ - (Ethyl)	2.40	Quartet	2H
-CH ₃ (Ethyl)	1.081	Triplet	3H	
-CH ₂ - (Piperazine, adjacent to N-Et)	2.395	Multiplet	4H	
-CH ₂ - (Piperazine, adjacent to NH)	2.903	Multiplet	4H	
-NH- (Piperazine)	1.54	Singlet	1H	
1-Methylpiperazine	-CH ₃ (Methyl)	2.264	Singlet	3H
-CH ₂ - (Piperazine, adjacent to N-Me)	2.369	Multiplet	4H	
-CH ₂ - (Piperazine, adjacent to NH)	2.884	Multiplet	4H	
-NH- (Piperazine)	1.72	Singlet	1H	
1,4-Dimethylpiperazine	-CH ₃ (Methyl)	2.23	Singlet	6H
-CH ₂ - (Piperazine)	2.38	Singlet	8H	

Note: Data for **1-Ethylpiperazine** and 1-Methylpiperazine was obtained in CDCl₃. Data for 1,4-Dimethylpiperazine is presented for comparison.[1][2][3]

Table 2: ¹³C NMR Data Comparison

Compound	Carbon Atom	Chemical Shift (ppm)
1-Ethylpiperazine	-CH ₂ - (Ethyl)	52.4
-CH ₃ (Ethyl)	12.1	
-CH ₂ - (Piperazine, adjacent to N-Et)	54.2	
-CH ₂ - (Piperazine, adjacent to NH)	46.1	
1-Methylpiperazine	-CH ₃ (Methyl)	46.2
-CH ₂ - (Piperazine, adjacent to N-Me)	55.1	
-CH ₂ - (Piperazine, adjacent to NH)	46.9	
1,4-Dimethylpiperazine	-CH ₃ (Methyl)	46.3
-CH ₂ - (Piperazine)	55.4	

Note: Solvent for **1-Ethylpiperazine** and 1-Methylpiperazine data is CDCl₃.[4]

Experimental Protocols

The following are detailed methodologies for the acquisition of ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

- Sample Preparation: A solution of the analyte (**1-Ethylpiperazine**) was prepared by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).

- Instrumentation: Spectra were recorded on a 400 MHz NMR spectrometer.
- Acquisition Parameters:
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Pulse width: 30°
 - Acquisition time: 4.0 s
 - Spectral width: -2 to 12 ppm
- Processing: The acquired Free Induction Decay (FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

13C NMR Spectroscopy

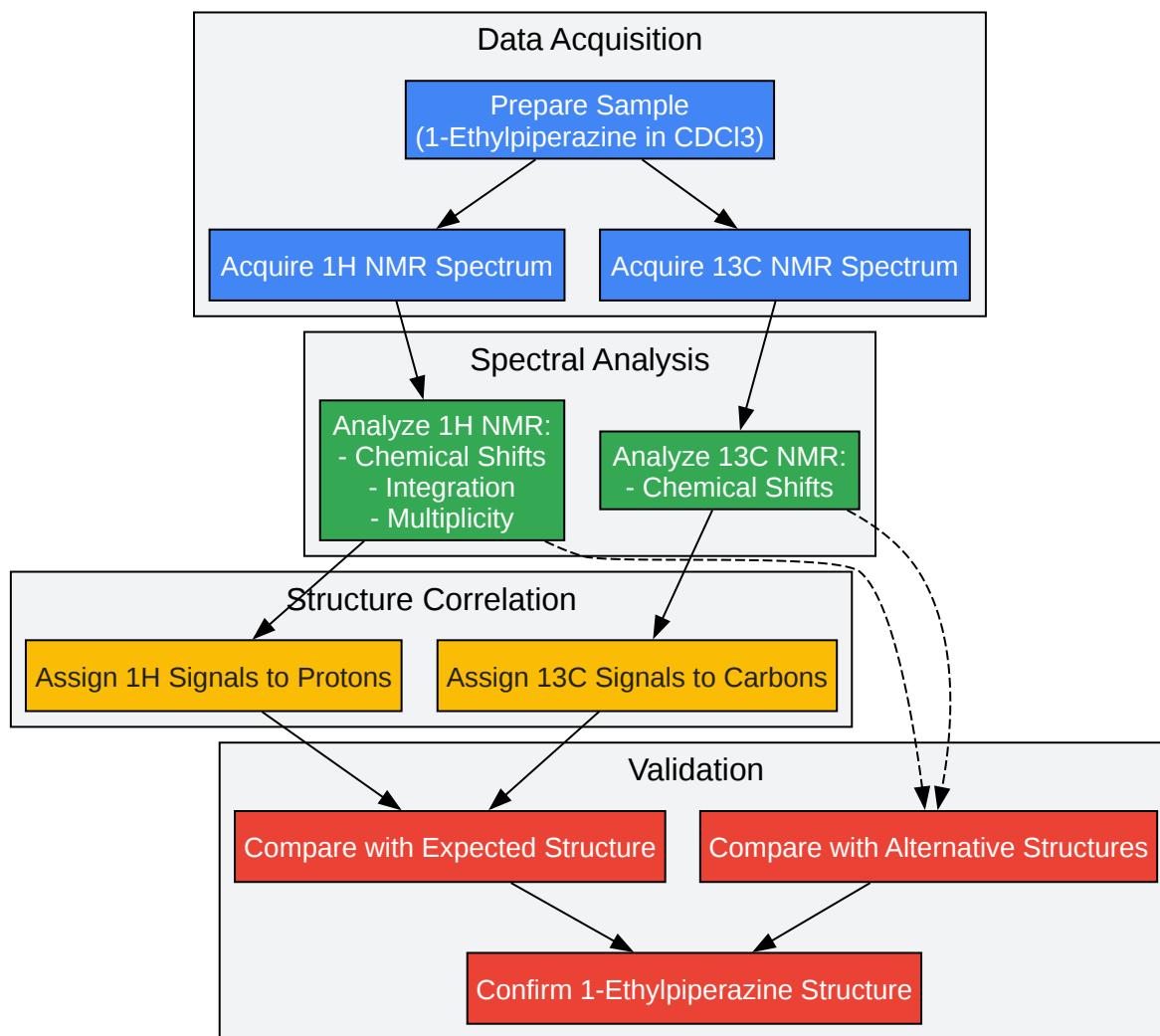
- Sample Preparation: A solution of the analyte (**1-Ethylpiperazine**) was prepared by dissolving approximately 20-50 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl3). TMS was used as the internal standard.
- Instrumentation: Spectra were recorded on a 100 MHz NMR spectrometer.
- Acquisition Parameters:
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Pulse width: 45°
 - Acquisition time: 1.5 s
 - Spectral width: -10 to 220 ppm
 - Decoupling: Proton-decoupled

- Processing: The FID was processed with a line broadening of 1.0 Hz, followed by Fourier transformation, phase correction, and baseline correction.

Workflow for Structural Validation

The logical process for validating the structure of **1-Ethylpiperazine** using the obtained NMR data is illustrated in the following diagram.

Workflow for 1-Ethylpiperazine Structure Validation

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Caption: Workflow for validating the structure of **1-Ethylpiperazine** using NMR data.

Conclusion

The ^1H NMR spectrum of **1-Ethylpiperazine** clearly shows the characteristic signals for an ethyl group: a quartet around 2.40 ppm and a triplet around 1.081 ppm.^[1] The integration of these signals corresponds to two and three protons, respectively. The multiplets for the piperazine ring protons are also consistent with the proposed structure. The ^{13}C NMR spectrum displays four distinct signals, corresponding to the two carbons of the ethyl group and the two different types of methylene carbons in the piperazine ring, providing further evidence for the assigned structure.^[4]

The comparison with 1-Methylpiperazine and 1,4-Dimethylpiperazine highlights the effect of the N-alkyl substituent on the chemical shifts of the neighboring protons and carbons. This comparative analysis strengthens the assignment of the signals and provides a high degree of confidence in the structural validation of **1-Ethylpiperazine**. The presented data and protocols offer a clear and objective guide for researchers in the field.

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